5-(Methylsulfanyl)pentan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

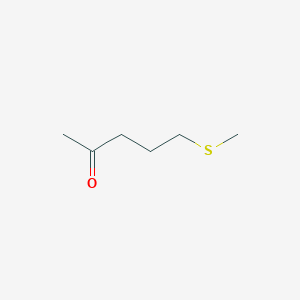

5-(Methylsulfanyl)pentan-2-one: is an organic compound characterized by the presence of a ketone group and a methylsulfanyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfanyl)pentan-2-one can be achieved through the alkylthiomethylation of butan-2-one with equimolar amounts of formaldehyde and sodium methanethiolate. This reaction results in the formation of 3-methyl-5-thiahexan-2-one. When a twofold excess of the reagents is used, the product is 2-methyl-1,5-bis(methylsulfanyl)-4-[(methylsulfanyl)methyl]pentan-3-one .

Industrial Production Methods: Industrial production of this compound involves the use of sulfidic spent caustic from gas processing plants, which contains sodium methanethiolate. The condensation of ketones with formaldehyde and sodium methanethiolate in an alkaline medium is a technologically advanced method for producing γ-ketosulfides .

Chemical Reactions Analysis

Types of Reactions: 5-(Methylsulfanyl)pentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

5-(Methylsulfanyl)pentan-2-one has several scientific research applications:

Biology: Investigated for its potential as a plant growth regulator and its role in biological processes.

Medicine: Explored for its potential use in pharmaceuticals, including the synthesis of new drugs.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)pentan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate various biochemical pathways and processes, making the compound useful in different applications .

Comparison with Similar Compounds

- 3-Methyl-5-thiahexan-2-one

- 2-Methyl-1,5-bis(methylsulfanyl)-4-[(methylsulfanyl)methyl]pentan-3-one

- 5-Methylsulfanyl-pentan-2-one

Uniqueness: 5-(Methylsulfanyl)pentan-2-one is unique due to its specific structure, which combines a ketone group with a methylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and industrial applications .

Biological Activity

5-(Methylsulfanyl)pentan-2-one, a sulfur-containing organic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy.

- Chemical Formula : C6H12OS

- Molecular Weight : 136.23 g/mol

- Structure : The compound features a pentanone backbone with a methylsulfanyl group attached to the second carbon.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has been tested against:

- Staphylococcus aureus (including MRSA strains)

- Enterococcus faecalis

- Mycobacterium tuberculosis

In vitro tests showed that the compound had minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM against Staphylococcus aureus and from 4.66 to 35.8 μM against Enterococcus faecalis, indicating its potential as an effective antimicrobial agent .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.070 - 8.95 |

| Enterococcus faecalis | 4.66 - 35.8 |

| Mycobacterium tuberculosis | Not specified |

Anticancer Activity

The anticancer potential of this compound has also been explored. In various studies, it was found to exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's cytotoxicity was assessed using the MTT assay, revealing IC50 values of:

- A549 Cell Line : IC50 = 18.8 μg/mL

- MDA-MB-231 Cell Line : IC50 = 6.0 μg/mL

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial and cancerous cells. The presence of the methylsulfanyl group may enhance its lipophilicity, allowing for better membrane penetration and interaction with cellular components.

- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : The compound could trigger apoptotic pathways in cancer cells, leading to reduced viability.

Study on Antimicrobial Efficacy

In a study conducted by researchers at the National Institutes of Health, various derivatives of methylsulfanyl compounds were screened for their antibacterial properties. Among them, this compound showed promising results against both gram-positive and gram-negative bacteria, outperforming traditional antibiotics in some cases .

Cancer Cell Line Testing

A comprehensive study evaluated the effects of several sulfur-containing compounds on cancer cell lines. The results indicated that this compound not only inhibited cell growth but also affected cell cycle progression, suggesting a multi-faceted mechanism of action .

Properties

CAS No. |

89534-22-5 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

5-methylsulfanylpentan-2-one |

InChI |

InChI=1S/C6H12OS/c1-6(7)4-3-5-8-2/h3-5H2,1-2H3 |

InChI Key |

HCUNIMILPJJQES-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCSC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.